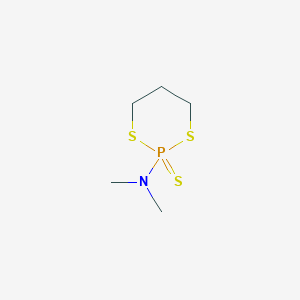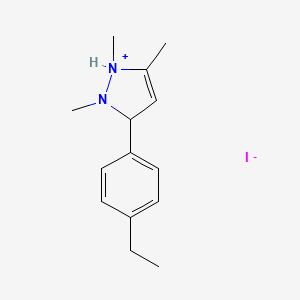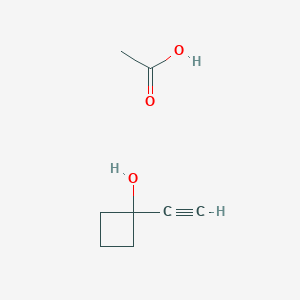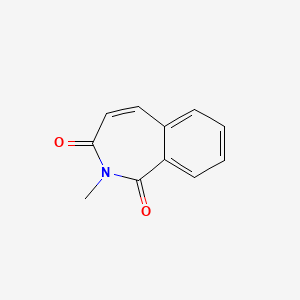![molecular formula C17H24Cl2N2O3S B14584741 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine CAS No. 61339-81-9](/img/structure/B14584741.png)
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicine and chemistry. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, which is known for its alkylating properties, making it a candidate for antitumor activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine typically involves the following steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid, which undergoes methyl esterification to protect the carboxyl group.
Addition of Chloroethyl Groups: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is formed by adding two 2-hydroxyethyl groups using ethylene oxide.
Formation of Target Compound: The final step involves the substitution of the hydroxyl groups with chloroethyl groups to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chloroethyl groups, potentially leading to the formation of less reactive derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: Due to its alkylating properties, it is investigated for its potential antitumor activity and its ability to modify DNA and proteins.
Industry: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine involves several pathways:
Alkylation of DNA: The compound attaches alkyl groups to DNA bases, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription.
Cross-Linking: It forms cross-links between DNA strands, preventing their separation and replication.
Induction of Mutations: The compound induces mispairing of nucleotides, leading to mutations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of D-methionine. This combination enhances its potential as a therapeutic agent and a research tool.
Propriétés
Numéro CAS |
61339-81-9 |
|---|---|
Formule moléculaire |
C17H24Cl2N2O3S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m1/s1 |
Clé InChI |
ZRWLUJRSNUDUPJ-OAHLLOKOSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)

![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)



![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
